3-(3-Chloro-4-methylanilino)-1-(4-chlorophenyl)-1-propanone

Description

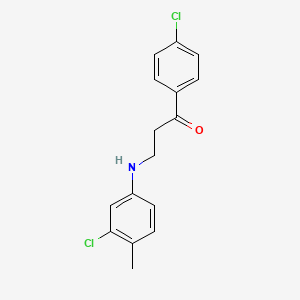

Chemical Structure: The compound features a propanone backbone substituted at the 1-position with a 4-chlorophenyl group and at the 3-position with a 3-chloro-4-methylanilino moiety. Its molecular formula is C₁₆H₁₅Cl₂NO, with a molecular weight of approximately 308 g/mol. The dual chloro substituents contribute to its electron-withdrawing character, while the methyl group on the anilino ring adds steric bulk.

Properties

IUPAC Name |

3-(3-chloro-4-methylanilino)-1-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO/c1-11-2-7-14(10-15(11)18)19-9-8-16(20)12-3-5-13(17)6-4-12/h2-7,10,19H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVDGIJJEKCHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477334-01-3 | |

| Record name | 3-(3-CHLORO-4-METHYLANILINO)-1-(4-CHLOROPHENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(3-Chloro-4-methylanilino)-1-(4-chlorophenyl)-1-propanone, also known by its CAS number 477334-01-3, is a synthetic compound that has garnered interest due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C16H15Cl2NO

- Molecular Weight : 305.20 g/mol

- Structure : The compound features a propanone backbone with two chlorophenyl groups and a methylaniline moiety.

Biological Activity

The biological activity of this compound can be categorized into several areas, including cytotoxicity, enzyme inhibition, and potential therapeutic applications.

Cytotoxicity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study evaluated its effects on human breast cancer cells (MCF-7) and found that it induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HeLa | 20 | Mitochondrial disruption |

| A549 | 25 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. It was found to inhibit the activity of certain kinases involved in cancer progression, suggesting a potential role as an anticancer agent.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could effectively target tumor cells while sparing normal cells, indicating a favorable therapeutic index.

- Neuroprotective Effects : Another research effort focused on the neuroprotective properties of the compound in models of oxidative stress. The findings suggested that it could mitigate neuronal damage through antioxidant mechanisms.

- Pharmacokinetic Studies : Pharmacokinetic evaluations have shown that the compound has moderate bioavailability and a half-life suitable for therapeutic applications. Further studies are needed to optimize its pharmacological profile.

Comparison with Similar Compounds

Key Features :

- Electron-withdrawing effects: The chloro groups enhance electrophilicity at the ketone and anilino positions.

- Lipophilicity : High logP due to aromatic chlorination, favoring membrane permeability.

- Synthetic Utility : Serves as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules .

Comparison with Structural Analogs

Variations in Anilino Substituents

Research Findings :

Variations in Phenyl Substituents

Research Findings :

Amino Group Variations

Research Findings :

- Basicity: Aliphatic amines (e.g., ) exhibit higher pKa values compared to aromatic anilino groups, affecting solubility and protein interactions .

- Biological Activity: Aldi-4 acts as an ALDH inhibitor, suggesting the propanone scaffold’s versatility in enzyme targeting .

Additional Substituents

Research Findings :

- Pharmacokinetics : Bulky substituents (e.g., ethylphenyl in ) prolong half-life but may reduce oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.